1,4-Bis(4-nitrosophenyl)piperazine
Description
1,4-Bis(4-nitrosophenyl)piperazine (BNPP) is a piperazine derivative featuring two para-nitrosophenyl substituents on the piperazine ring. Its unique structure enables coordination chemistry applications, particularly as a bridging ligand in dinuclear rhodium(III) and iridium(III) complexes. BNPP is notable for its two non-interacting C-nitroso groups that coordinate in the s-N mode without chelate assistance, a rare property in coordination chemistry .
Properties
CAS No. |
4963-30-8 |
|---|---|
Molecular Formula |
C16H16N4O2 |
Molecular Weight |
296.32 g/mol |
IUPAC Name |
1,4-bis(4-nitrosophenyl)piperazine |
InChI |
InChI=1S/C16H16N4O2/c21-17-13-1-5-15(6-2-13)19-9-11-20(12-10-19)16-7-3-14(18-22)4-8-16/h1-8H,9-12H2 |
InChI Key |
FHBCYOPBRVSSCN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)N=O)C3=CC=C(C=C3)N=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Bis(4-nitrosophenyl)piperazine can be synthesized through several methods. One common approach involves the reaction of 1,4-diphenylpiperazine with nitrosating agents such as nitrosyl chloride (NOCl) or nitrosyl bromide (NOBr). The reaction typically occurs under controlled conditions, including low temperatures and inert atmospheres, to prevent unwanted side reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale synthesis involve optimizing reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures .
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(4-nitrosophenyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitro derivatives.
Reduction: Reduction reactions can convert the nitroso groups to amino groups.
Substitution: The nitroso groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻).
Major Products Formed
Oxidation: Nitro derivatives of this compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1,4-Bis(4-nitrosophenyl)piperazine involves its ability to form complexes with metal ions. The nitroso groups coordinate with metal centers, leading to the formation of stable complexes. These complexes can exhibit unique electronic and catalytic properties, making them useful in various chemical reactions and industrial processes .
Comparison with Similar Compounds
1,4-Bis(4-nitrophenyl)piperazine
- Molecular Formula : C₁₆H₁₆N₄O₄
- Molecular Weight : 328.32 g/mol
- Key Differences: Replaces nitroso (-NO) with nitro (-NO₂) groups. Lacks coordination capability due to the absence of lone electron pairs on nitro groups. Applications: Primarily used as a precursor or intermediate in organic synthesis rather than coordination chemistry .
Table 1: Structural Analogs of BNPP
*Inferred formula based on nitroso substitution.
Comparison with Functional Piperazine Derivatives
Thiadiazole-Modified Piperazines
Sulfonyl Piperazines
Aminopropyl Piperazines
- Example: 1,4-Bis(3-aminopropyl)piperazine
- Key Differences: Aminopropyl (-CH₂CH₂CH₂NH₂) substituents increase hydrophilicity. Used in antimalarial drug development (IC₅₀: <1 µM against Plasmodium falciparum) and nanoparticle templating .
Table 2: Functional Derivatives of Piperazine
*Calculated based on substituents.
Key Research Findings
BNPP vs. Nitrophenyl Analogs :
- Nitroso groups in BNPP enable metal coordination, whereas nitro groups in analogs like 1,4-Bis(4-nitrophenyl)piperazine lack this capability .
Biological Activity: Thiadiazole and sulfonyl derivatives show antimicrobial or antidiabetic activity, contrasting with BNPP’s non-biological coordination role .
Synthetic Methods :
- BNPP is synthesized via direct nitrosation, while polymers like poly(1,4-bis(methacryloyl)piperazine) require maghnite catalysts for polymerization .
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